But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196227
InChI: InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3
SMILES:
Molecular Formula: C21H38O2S3
Molecular Weight: 418.7 g/mol

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate

CAS No.:

Cat. No.: VC16196227

Molecular Formula: C21H38O2S3

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate -

Specification

Molecular Formula C21H38O2S3
Molecular Weight 418.7 g/mol
IUPAC Name but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Standard InChI InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3
Standard InChI Key PJYDHYBGYFGBRC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three functional elements:

  • Dodecylthio group: A 12-carbon alkyl chain (C₁₂H₂₅S) that enhances solubility in nonpolar media and stabilizes radical intermediates during polymerization .

  • Thiocarbonylthio core (-SC(=S)S-): The RAFT-active site responsible for mediating chain transfer reactions .

  • But-3-enyl ester: A terminal alkene group (CH₂=CHCH₂O-) that enables post-polymerization modifications, such as thiol-ene click chemistry .

The IUPAC name, but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate, systematically describes this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight418.7 g/mol
SMILESCCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C
InChIKeyPJYDHYBGYFGBRC-UHFFFAOYSA-N
Hazard statementsH302 (harmful if swallowed), H315 (skin irritation)

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized via esterification of 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (CAS 461642-78-4) with but-3-en-1-ol under acidic or coupling agent conditions . The reaction typically employs:

  • Catalysts: p-Toluenesulfonic acid (pTSA) or carbodiimides (e.g., DCC).

  • Solvents: Dichloromethane or tetrahydrofuran.

  • Yield: ~70–85% after purification by column chromatography .

Mechanistic Insights

The thiocarbonylthio group’s reactivity stems from its ability to undergo reversible homolytic cleavage, generating a stabilizing dodecylthiyl radical (C₁₂H₂₅S- ) during RAFT polymerization . This radical mediates chain propagation by transferring between active and dormant polymer chains, ensuring low dispersity (Đ < 1.2).

Applications in Polymer Science

RAFT Polymerization

As a Z-group CTA, the compound confers two critical advantages:

  • Controlled molecular weight: Linear correlation between monomer conversion and polymer chain length .

  • End-group fidelity: The but-3-enyl ester remains intact, enabling post-polymerization functionalization .

Case Study: Poly(methyl methacrylate) (PMMA) Synthesis

  • Conditions: 70°C, azobisisobutyronitrile (AIBN) initiator, bulk polymerization.

  • Result: PMMA with Mₙ = 25 kDa, Đ = 1.12.

Block Copolymer Production

The terminal alkene allows sequential RAFT and thiol-ene reactions. For example:

  • Synthesize polystyrene (PS) via RAFT.

  • React PS macro-CTA with thiol-functionalized polyethylene glycol (PEG-SH) under UV light .

  • Obtain PS-b-PEG with >90% coupling efficiency .

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals:

  • **[M+H]⁺*: m/z 419.21068 (calc. 419.21012) .

  • **[M+Na]⁺*: m/z 441.19262 .

Collision Cross-Section (CCS)

Ion mobility spectrometry predicts CCS values of 203.1 Ų for [M+H]⁺, aiding structural validation .

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